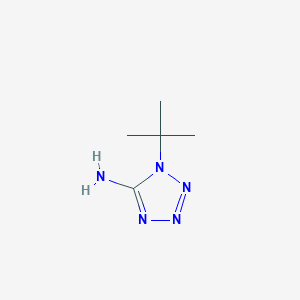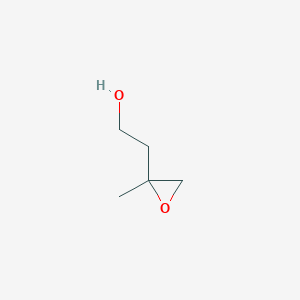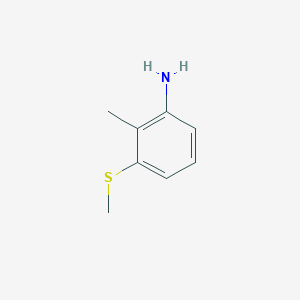![molecular formula C12H15NO3 B3385076 3-[(1-Phenylethyl)carbamoyl]propanoic acid CAS No. 60756-87-8](/img/structure/B3385076.png)
3-[(1-Phenylethyl)carbamoyl]propanoic acid
描述
3-[(1-Phenylethyl)carbamoyl]propanoic acid is an organic compound with the molecular formula C({12})H({15})NO(_{3}) It is characterized by the presence of a phenylethyl group attached to a carbamoyl moiety, which is further connected to a propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(1-Phenylethyl)carbamoyl]propanoic acid typically involves the reaction of 1-phenylethylamine with a suitable propanoic acid derivative. One common method includes the following steps:
Formation of the Amide Bond: The reaction between 1-phenylethylamine and a propanoic acid derivative, such as propanoyl chloride, in the presence of a base like triethylamine, results in the formation of the amide bond.
Hydrolysis: The intermediate product is then hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamoyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products:
Oxidation: Phenylacetic acid derivatives.
Reduction: 1-Phenylethylamine derivatives.
Substitution: Various substituted carbamoyl derivatives.
科学研究应用
3-[(1-Phenylethyl)carbamoyl]propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and resins.
作用机制
The mechanism by which 3-[(1-Phenylethyl)carbamoyl]propanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenylethyl group can enhance lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins.
相似化合物的比较
3-[(1-Phenylethyl)carbamoyl]butanoic acid: Similar structure but with a butanoic acid backbone.
3-[(1-Phenylethyl)carbamoyl]pentanoic acid: Similar structure but with a pentanoic acid backbone.
Uniqueness: 3-[(1-Phenylethyl)carbamoyl]propanoic acid is unique due to its specific balance of hydrophilic and lipophilic properties, making it suitable for various applications where membrane permeability and solubility are critical factors.
This compound’s versatility and potential applications make it a valuable subject of study in multiple scientific disciplines
属性
IUPAC Name |
4-oxo-4-(1-phenylethylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9(10-5-3-2-4-6-10)13-11(14)7-8-12(15)16/h2-6,9H,7-8H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEKFTPKHWMMIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[(5-Chloropyridin-2-yl)oxy]phenol](/img/structure/B3385032.png)
![Pyrimido[4,5-d][1,3]diazine-4-thiol](/img/structure/B3385040.png)
![2-{[4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3385044.png)
![3-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B3385046.png)




![6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-ene](/img/structure/B3385089.png)
![Tert-butyl 3-[(4-cyanophenyl)amino]pyrrolidine-1-carboxylate](/img/structure/B3385096.png)
